2-Phenyl-7-(trifluoromethyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10F3N |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
2-phenyl-7-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)12-8-4-7-11-9-13(19-14(11)12)10-5-2-1-3-6-10/h1-9,19H |
InChI Key |
COBCRIBOXJPAMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Mechanistic Investigations of Formation and Transformation Reactions
Elucidation of Reaction Pathways and Intermediates
The formation of the 2-aryl-1H-indole core can be achieved through several distinct reaction pathways, each involving unique intermediates.
One of the most classical and widely employed methods is the Fischer indole (B1671886) synthesis . This reaction proceeds through a cascade of well-studied steps. Initially, a substituted phenylhydrazine (B124118) reacts with a ketone or aldehyde to form a phenylhydrazone intermediate. wikipedia.orgbyjus.com This hydrazone then tautomerizes to an enamine (or 'ene-hydrazine'). wikipedia.org Following protonation by an acid catalyst, the enamine undergoes an irreversible mdpi.commdpi.com-sigmatropic rearrangement, which is the key bond-forming step, creating a diimine intermediate. wikipedia.orgbyjus.comyoutube.com The subsequent cyclization of this diimine forms an aminoindoline (also referred to as an aminal), which, after eliminating a molecule of ammonia (B1221849), aromatizes to yield the final indole product. wikipedia.orgbyjus.com Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org
A more modern approach involves radical cascade cyclization , particularly for introducing trifluoromethyl groups. A plausible mechanism begins with the light-induced homolysis of a trifluoromethyl source, such as Umemoto's reagent, to generate a trifluoromethyl radical (•CF3). nih.gov This highly reactive radical is then trapped by an alkene, forming a relayed radical intermediate. This intermediate subsequently undergoes an intramolecular cyclization onto the indole ring. The newly formed radical is then oxidized to a cation, which deprotonates to furnish the final product. nih.gov
Another pathway involves a metal-free, two-step synthesis starting from aryl triazole derivatives. The first step consists of a Dimroth equilibrium, followed by nitrogen extrusion, a Wolff rearrangement, and the addition of an amine nucleophile to generate an N-aryl ethene-1,1-diamine (B14131556) intermediate. mdpi.com In the second step, this intermediate is cyclized in the presence of an oxidant like iodine to form the target 1H-indole. mdpi.com
Role of Catalysts and Reagents in Reaction Mechanisms
The choice of catalysts and reagents is pivotal in directing the reaction mechanism and ensuring high efficiency.
In the Fischer indole synthesis , the reaction is typically catalyzed by acids. Both Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H2SO4), polyphosphoric acid (PPA), and p-toluenesulfonic acid, and Lewis acids like boron trifluoride (BF3), aluminum chloride (AlCl3), and zinc chloride (ZnCl2) are effective. wikipedia.orgbyjus.com Zinc chloride, one of the earliest catalysts used for this transformation, remains a common choice. ijarsct.co.in The acid catalyst facilitates the isomerization of the initial phenylhydrazone and the final ammonia elimination step. ijarsct.co.in A significant drawback is that the ammonia byproduct neutralizes the catalyst, often requiring stoichiometric amounts of the acid. ijarsct.co.in The Buchwald modification utilizes a palladium catalyst to effect the cross-coupling of aryl bromides and hydrazones, providing an alternative route to the key hydrazone intermediate. wikipedia.org
For radical-mediated syntheses , the choice of reagent to generate the trifluoromethyl radical is critical. Hypervalent iodine reagents, specifically Umemoto's and Togni's reagents, are widely used as they can release a trifluoromethyl radical, often through a photoinduced single-electron-transfer (SET) process. nih.govbeilstein-journals.org In some cases, these reactions can proceed under visible light irradiation without the need for a separate photocatalyst or transition-metal catalyst. nih.gov Trifluoromethyl thianthrenium triflate has also been identified as a dual-role reagent, serving as both the CF3 radical source and an internal oxidant in phototandem reactions. acs.org
Other specialized catalytic systems have been developed for specific transformations. Rhodium catalysts have been employed for the oxidative annulation of 2-arylindoles with alkenes, using molecular oxygen as the sole oxidant. nih.gov Palladium catalysts are effective for the one-step synthesis of 2-arylindoles from indolines via oxidative dehydrogenation and C2-selective arylation. rsc.org Furthermore, task-specific ionic liquids, such as those with sulfonic acid functionalities, can serve as reusable Brønsted acid catalysts, promoting indole synthesis under solvent-free conditions. researchgate.net
| Reaction Type | Catalyst/Reagent | Function |
| Fischer Indole Synthesis | Brønsted Acids (H2SO4, PPA), Lewis Acids (ZnCl2) | Promotes hydrazone isomerization and ammonia elimination wikipedia.orgbyjus.com |
| Buchwald-Fischer | Palladium Catalyst | Catalyzes cross-coupling to form hydrazone intermediate wikipedia.org |
| Radical Trifluoromethylation | Umemoto's/Togni's Reagent | Source of trifluoromethyl radical (•CF3) via light or SET nih.govbeilstein-journals.org |
| Oxidative Annulation | Rhodium Catalyst / O2 | Catalyzes C-H activation and annulation nih.gov |
| Dehydrogenative Arylation | Palladium Catalyst | Catalyzes indoline (B122111) dehydrogenation and C2-arylation rsc.org |
| Ionic Liquid Catalysis | Sulfonic-acid-functionalized IL | Reusable Brønsted acid catalyst researchgate.net |
Ionic Mechanisms
Ionic mechanisms are central to many classical syntheses of the indole nucleus, most notably the Fischer indole synthesis. The entire process is facilitated by an acid catalyst, and the key intermediates are ionic in nature.
The reaction sequence begins with the protonation of the phenylhydrazone. youtube.com The nitrogen atom further from the aromatic ring is typically more basic and is protonated first. youtube.com This protonation facilitates the tautomerization to the crucial enamine intermediate. Following another protonation event, the molecule is primed for the key mdpi.commdpi.com-sigmatropic rearrangement. wikipedia.orgbyjus.com Although the rearrangement itself is a concerted pericyclic reaction, it is enabled by the prior ionic steps.
After the rearrangement, the resulting diimine undergoes aromatization, followed by an intramolecular nucleophilic attack by the aniline (B41778) nitrogen onto an imine carbon. byjus.comyoutube.com This cyclization forms the five-membered ring. The final stage involves the acid-catalyzed elimination of ammonia, which proceeds through protonated intermediates, to generate the thermodynamically stable aromatic indole ring. wikipedia.org The use of sulfonic-acid-functionalized ionic liquids as catalysts also operates through an ionic mechanism, where the catalyst acts as a proton donor (Brønsted acid) to activate the substrates. researchgate.net
Influence of Steric and Electronic Effects on Reaction Outcome
The outcome of synthetic reactions leading to 2-Phenyl-7-(trifluoromethyl)-1H-indole is heavily influenced by the steric and electronic properties of the substituents on the reacting molecules.
Electronic Effects: The trifluoromethyl (CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.gov Its presence at the C7 position of the indole ring significantly lowers the electron density of the heterocyclic system, which can affect its reactivity in subsequent transformations. In the context of the Fischer indole synthesis, the electronic nature of the substituents on the arylhydrazine component is critical. The key mdpi.commdpi.com-sigmatropic rearrangement can be viewed as an attack by the electron-rich aniline ring on the electron-poor alkene part of the enamine. youtube.com Therefore, electron-donating groups on the aniline ring tend to accelerate the reaction, while electron-withdrawing groups can hinder it. Conversely, reactions involving electrophilic attack on the indole nucleus would be deactivated by the CF3 group.
Steric Effects: The CF3 group also imparts considerable steric bulk. This can influence the approach of reagents and catalysts. For instance, in catalytic reactions, bulky substituents adjacent to the reaction center can hinder the coordination of the substrate to the catalyst's active site, potentially reducing reaction rates or altering selectivity. acs.org In the synthesis of related biaryl systems, steric hindrance was found to be a key factor in achieving stereocontrol, as it can favor specific rotational conformations. acs.org The substitution pattern on both the phenyl ring and the indole core can affect yields in catalyzed reactions; for example, while rhodium-catalyzed annulations tolerate various groups, the yields can vary significantly depending on their position and nature. nih.gov
| Effect | Influence on Reaction | Example |
| Electronic (CF3 group) | Strongly electron-withdrawing, deactivates the indole ring towards electrophilic attack. | Affects reactivity in post-synthesis functionalization. nih.gov |
| Electronic (Aryl group) | Electron-donating groups on the arylhydrazine accelerate the Fischer indole synthesis. | Faster mdpi.commdpi.com-sigmatropic rearrangement. youtube.com |
| Steric (CF3 group) | Can hinder the approach of reagents or catalysts to the indole N-H or C7 position. | May reduce efficiency in certain catalytic cycles. acs.org |
| Steric (Substituents) | Bulky groups on catalysts or substrates can influence stereochemical and regiochemical outcomes. | Affects enantioselectivity in asymmetric catalysis. acs.org |
Stereochemical and Regiochemical Control in Synthesis
Achieving specific stereochemistry and regiochemistry is paramount in modern organic synthesis.
Regiochemical Control: In the Fischer indole synthesis, the regiochemical outcome is determined by the structure of the starting materials. When an unsymmetrical ketone is used, two different enamine intermediates can potentially form, leading to isomeric indole products. The conditions can often be tuned to favor one isomer over the other. The cyclization step itself is regioselective, occurring at the ortho-position of the aniline ring. youtube.com Other synthetic methods offer high regioselectivity through catalyst control. For example, palladium-catalyzed reactions have been developed for the specific C2-arylation of indolines, ensuring the phenyl group is installed at the desired position. rsc.org Similarly, methods for the regioselective functionalization at the C3 position of the indole ring have been established. nih.gov
Stereochemical Control: The synthesis of this compound itself does not create a chiral center in the final product. However, the synthesis of related chiral indole derivatives is an active area of research. Enantioselective synthesis is typically achieved by using chiral catalysts that create a diastereomeric transition state, favoring the formation of one enantiomer over the other. For example, the enantioselective synthesis of cyclopenta[b]indoles can be achieved using a dynamic kinetic resolution process. sciencedaily.com In other cases, peptide-phosphonium salt catalysts have been used for the kinetic resolution of axially chiral biphenols, where the catalyst's chiral cavity selectively recognizes and stabilizes one enantiomer through noncovalent interactions, allowing the other to be consumed selectively. acs.org Such principles of asymmetric catalysis are crucial for producing enantiomerically pure indole-based compounds for pharmaceutical applications.
Advanced Spectroscopic and Analytical Methodologies for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the 2-Phenyl-7-(trifluoromethyl)-1H-indole framework.
Proton NMR (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to the protons on the indole (B1671886) core and the phenyl substituent.
The indole NH proton typically appears as a broad singlet in the downfield region of the spectrum, generally between δ 10.0 and 12.0 ppm, due to its acidic nature and potential for hydrogen bonding. The protons of the indole ring system and the phenyl group would resonate in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns are influenced by the electron-withdrawing trifluoromethyl group and the phenyl substituent. For instance, the proton at the C3 position of the indole ring would likely appear as a singlet or a narrow triplet, depending on the solvent and concentration. The protons on the phenyl ring would exhibit characteristic splitting patterns (doublets, triplets, or multiplets) depending on their position relative to the point of attachment to the indole ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 10.5 - 11.5 | br s | - |
| H-3 | 6.8 - 7.0 | s | - |
| H-4 | 7.6 - 7.8 | d | ~8.0 |
| H-5 | 7.1 - 7.3 | t | ~7.5 |
| H-6 | 7.3 - 7.5 | d | ~7.0 |
| Phenyl H-2', H-6' | 7.8 - 8.0 | m | - |
| Phenyl H-3', H-4', H-5' | 7.3 - 7.5 | m | - |
Note: These are predicted values based on known data for similar compounds and are subject to variation based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Applications
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronic effects of neighboring substituents. The carbon atoms of the indole ring and the phenyl group would appear in the aromatic region (δ 100-150 ppm). The presence of the electron-withdrawing trifluoromethyl group at the C7 position would cause a downfield shift for C7 and influence the chemical shifts of the surrounding carbon atoms. The carbon of the trifluoromethyl group itself would appear as a quartet due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 138 - 142 |
| C-3 | 100 - 105 |
| C-3a | 128 - 132 |
| C-4 | 120 - 124 |
| C-5 | 122 - 126 |
| C-6 | 124 - 128 |
| C-7 | 125 - 129 (q, J ≈ 30 Hz) |
| C-7a | 135 - 139 |
| Phenyl C-1' | 130 - 134 |
| Phenyl C-2', C-6' | 128 - 130 |
| Phenyl C-3', C-5' | 127 - 129 |
| Phenyl C-4' | 129 - 131 |
| -CF₃ | 120 - 125 (q, J ≈ 270 Hz) |
Note: These are predicted values based on known data for similar compounds and are subject to variation based on solvent and experimental conditions. 'q' denotes a quartet multiplicity due to C-F coupling.
Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to analyze fluorine-containing compounds. nih.gov Given the presence of a trifluoromethyl (-CF₃) group in this compound, ¹⁹F NMR is essential for its characterization. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making this technique highly informative. mdpi.com
The trifluoromethyl group in the target molecule would be expected to produce a single sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the -CF₃ group. For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically appears in the range of δ -55 to -65 ppm relative to a standard such as CFCl₃. colorado.edu The absence of other fluorine atoms in the molecule would result in a singlet, simplifying the spectrum and confirming the presence of a single -CF₃ group.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between different atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity of the protons on the indole ring and the phenyl substituent. For example, correlations would be observed between adjacent protons on the benzene (B151609) ring of the indole moiety (H-4, H-5, and H-6) and between the protons on the 2-phenyl group.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment, now often replaced by the more sensitive HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded carbon and proton atoms. It would be used to definitively assign each protonated carbon by correlating the ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying and assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, correlations between the C3-proton and carbons C2, C3a, and C7a would be expected, as would correlations between the phenyl protons and the C2 carbon of the indole, confirming the point of attachment.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the exact masses of atoms are unique.
For this compound (C₁₅H₁₀F₃N), the theoretical exact mass can be calculated. An HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to this calculated mass, confirming the elemental composition and providing strong evidence for the compound's identity.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M]⁺ (C₁₅H₁₀F₃N) | 273.0765 |
| [M+H]⁺ (C₁₅H₁₁F₃N) | 274.0843 |
| [M+Na]⁺ (C₁₅H₁₀F₃NNa) | 296.0663 |
Note: These values are calculated based on the most abundant isotopes of each element.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of this compound.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional moieties. The N-H stretching vibration of the indole ring is expected to appear as a characteristic band around 3406 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from both the phenyl and indole rings typically manifest in the 3100-3000 cm⁻¹ region. researchgate.net
The presence of the trifluoromethyl (CF₃) group introduces strong absorption bands, which are among the most characteristic features in the spectrum. The C-F stretching vibrations are typically observed in the 1350-1120 cm⁻¹ range. The aromatic C=C stretching vibrations of the phenyl and indole rings are expected to produce a series of bands in the 1600–1500 cm⁻¹ region. nih.gov The region below 1000 cm⁻¹ contains C-H out-of-plane bending vibrations, which are useful for determining the substitution pattern of the aromatic rings. researchgate.net
Table 2: Characteristic FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|
| ~3406 | Medium | N-H stretching (indole) | researchgate.net |
| 3100–3000 | Medium | Aromatic C-H stretching | researchgate.net |
| 1600–1500 | Strong | Aromatic C=C stretching (phenyl and indole rings) | researchgate.netnih.gov |
| 1350–1120 | Strong | C-F stretching (trifluoromethyl group) |
Note: The listed frequencies are typical ranges for the assigned functional groups and are based on literature values for related compounds.
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For this compound, the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum, are expected to be strong in the Raman spectrum. The C=C stretching vibrations of the phenyl and indole rings are particularly prominent. While FT-IR and FT-Raman spectra are often complementary, a comprehensive assignment of vibrational modes is typically aided by computational methods like Density Functional Theory (DFT), which can predict vibrational frequencies with good accuracy after appropriate scaling. researchgate.netresearchgate.net
Table 3: Predicted FT-Raman Active Modes for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|
| 3100–3000 | Medium | Aromatic C-H stretching | researchgate.net |
| ~1610 | Strong | Aromatic ring C=C stretching | researchgate.net |
Note: The listed frequencies are based on general spectroscopic principles and data for related molecules.
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing unequivocal proof of connectivity, configuration, and conformation.
Obtaining a suitable single crystal of this compound allows for its structural analysis by X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For related trifluoromethyl-substituted indole derivatives, single-crystal XRD analysis has been successfully employed to confirm their molecular structures. nih.gov For example, the analysis of a related compound revealed a monoclinic crystal system. nih.gov
The crystal structure would detail the planarity of the indole ring and the dihedral angle between the indole and phenyl ring systems. In a similar structure containing these moieties, the dihedral angle between the indole ring and a phenyl ring was found to be significant, indicating a twisted conformation. nih.gov Intermolecular interactions, such as hydrogen bonding involving the indole N-H group and potentially weak C-H···F interactions, would also be elucidated, providing insight into the crystal packing. nih.gov
Table 4: Representative Crystallographic Data for a Related Trifluoromethyl-Containing Indole Derivative
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₆H₂₁F₃N₂ | nih.gov |
| Formula Weight | 418.45 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | |
| a (Å) | 10.0033 (3) | nih.gov |
| b (Å) | 12.9427 (3) | nih.gov |
| c (Å) | 16.2699 (7) | nih.gov |
| β (°) | 102.571 (4) | nih.gov |
| Volume (ų) | 2055.96 (12) | nih.gov |
Note: The data presented is for 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl] and serves as a representative example of what could be expected for this compound. nih.gov
Reactivity Profiles and Chemical Transformations of 2 Phenyl 7 Trifluoromethyl 1h Indole
Influence of Substituents on Indole (B1671886) Reactivity
The unique substitution pattern of 2-Phenyl-7-(trifluoromethyl)-1H-indole, with a bulky phenyl group at the electron-rich C2-position and a strongly electron-withdrawing trifluoromethyl group on the benzene (B151609) portion of the indole nucleus, creates a distinct reactivity profile.
The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups in organic chemistry, primarily exerting its influence through a strong negative inductive effect (-I effect). nih.gov When positioned at C7 of the indole ring, the -CF3 group significantly reduces the electron density of the entire heterocyclic system. This deactivating effect makes the indole nucleus less nucleophilic compared to unsubstituted indole.
The powerful electron-withdrawing nature of the -CF3 group can enhance the electrophilic character of adjacent sites and is known to increase the reactivity of electrophilic functional groups. nih.gov While this effect is pronounced, the indole core generally remains sufficiently nucleophilic to react with strong electrophiles. mdpi.com The presence of such a group is also noted to increase the metabolic stability and lipophilicity of the molecule. researchgate.net Computational studies, such as DFT optimizations, on various fluorinated indoles have confirmed the significant electronic impact of fluorination on the indole nucleus. nih.gov
The substituents at the C2 and C7 positions also impose considerable steric hindrance, which can influence the regioselectivity and rate of further functionalization.
2-Phenyl Group: The phenyl group at the C2 position is sterically demanding. Its presence generally hinders the approach of electrophiles or other reagents to the C2 and C3 positions. However, since the C3 position is the most electronically favored site for electrophilic attack in indoles, reactions often still proceed at this position, albeit potentially at a slower rate compared to 2-unsubstituted indoles. thieme-connect.com
7-Trifluoromethyl Group: The -CF3 group at the C7 position provides steric bulk in the vicinity of the indole nitrogen (N1) and the C6 position. This can influence reactions that involve these sites, such as N-alkylation or C6 functionalization. Studies on similarly substituted systems suggest that steric hindrance from substituents can significantly affect reaction outcomes. nih.govrsc.org For instance, in the functionalization of other substituted indoles, steric crowding near a potential reaction site has been shown to prevent or slow down reactions. acs.org
Electrophilic Aromatic Substitution (EAS) Reactivity
Electrophilic aromatic substitution is a hallmark reaction of indoles, typically occurring at the electron-rich pyrrole (B145914) ring. nih.gov Despite the deactivating -CF3 group, this compound can undergo EAS reactions.
The C3 position of the indole nucleus is the most nucleophilic and, therefore, the primary site for electrophilic attack. nih.gov This inherent reactivity generally holds true for 2,7-disubstituted indoles like this compound. The C2 position is already occupied by the phenyl group, and the electron-withdrawing -CF3 group at C7 deactivates the benzene ring, further favoring substitution on the pyrrole moiety.
Even with a strong electron-withdrawing group present, the C3 position remains the most reactive site for electrophiles. mdpi.com Research on the halogenation of 2-(trifluoromethyl)-1H-indole, for example, shows that electrophilic substitution occurs selectively at the C3 position. mdpi.com This suggests that further functionalization of this compound via electrophilic substitution would also be highly regioselective for the C3 position. nih.govorgsyn.org
A variety of electrophiles can be employed to functionalize the indole core, although the strong deactivation by the -CF3 group may necessitate harsher reaction conditions in some cases compared to simple indoles. The following table summarizes potential electrophilic reactions.
| Reaction Type | Electrophile/Reagent | Expected Product | Citation |
| Halogenation | N-Chlorosuccinimide (NCS) | 3-Chloro-2-phenyl-7-(trifluoromethyl)-1H-indole | mdpi.com |
| Halogenation | N-Bromosuccinimide (NBS) | 3-Bromo-2-phenyl-7-(trifluoromethyl)-1H-indole | mdpi.com |
| Halogenation | Iodine (I₂) | 3-Iodo-2-phenyl-7-(trifluoromethyl)-1H-indole | mdpi.com |
| Friedel-Crafts Alkylation | Activated Alcohols/Ketones | 3-Alkyl-2-phenyl-7-(trifluoromethyl)-1H-indole | beilstein-archives.org |
| Friedel-Crafts Acylation | Acyl Chlorides/Anhydrides | 3-Acyl-2-phenyl-7-(trifluoromethyl)-1H-indole | masterorganicchemistry.com |
| Nitration | Nitrating Agents (e.g., HNO₃/H₂SO₄) | 3-Nitro-2-phenyl-7-(trifluoromethyl)-1H-indole | masterorganicchemistry.com |
This table is illustrative and based on the general reactivity of substituted indoles. Specific experimental data for all listed reactions on this compound may not be available.
Studies on 2-CF3-indoles confirm their reactivity towards electrophiles like N-halosuccinimides without the need for Lewis acid catalysts, affording C3-halogenated products in high yields. mdpi.com This indicates a robust reactivity at the C3 position despite the electronic deactivation.
Nucleophilic Reactions
Nucleophilic reactions involving the this compound scaffold primarily center on the acidic N-H proton of the indole ring. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the N-H proton, facilitating its removal by a base.
Deprotonation of the indole nitrogen with a suitable base (e.g., sodium hydride, organolithium reagents) generates a nucleophilic indolide anion. This anion can then react with various electrophiles in nucleophilic substitution or addition reactions. This N-deprotonation is a common strategy for introducing substituents at the N1 position. orgsyn.org While the indole ring itself is electron-rich and generally unreactive towards nucleophiles, highly activated indole derivatives (e.g., those with multiple strong electron-withdrawing groups) could potentially undergo nucleophilic aromatic substitution, though this is less common. nih.gov
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions can be envisioned to occur at several positions, including the N-H position, the C3 position of the indole ring, and the peripheral phenyl ring.
While traditional cross-coupling reactions like Suzuki or Sonogashira are often employed to construct the 2-phenylindole (B188600) scaffold itself, functionalization of the peripheral phenyl ring of a pre-existing 2-phenylindole core is also a subject of synthetic interest. One notable example is the rhodium-catalyzed oxidative annulation of 2-phenylindoles with alkenes or alkynes. acs.org This reaction proceeds via C-H activation at the ortho-position of the phenyl ring, followed by coupling with the unsaturated partner to form polycyclic aromatic compounds. acs.orgnih.govnih.gov
The reaction of 2-phenyl-1H-indoles with various alkenes and alkynes can be catalyzed by a rhodium complex, such as [Cp*RhCl₂]₂, using molecular oxygen from the air as the sole oxidant. acs.org The presence of a quaternary ammonium (B1175870) salt, like n-Bu₄NOAc, has been shown to facilitate this transformation. acs.org This methodology allows for the introduction of new carbon-carbon bonds at the phenyl ring, leading to the formation of fused ring systems. acs.org
The scope of this oxidative annulation has been explored with a variety of substituted 2-phenylindoles. For instance, 2-phenylindoles bearing either electron-donating or electron-withdrawing groups on the phenyl ring can undergo this transformation to yield the corresponding annulated products. acs.org
| 2-Phenylindole Reactant | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Phenyl-1H-indole | Butyl acrylate | [CpRhCl₂]₂/n-Bu₄NOAc, Air | Butyl 2-(10-methyl-6H-isoindolo[2,1-a]indol-6-yl)acetate | 93 | acs.org |
| 2-(p-Tolyl)-1H-indole | Styrene (B11656) | [CpRhCl₂]₂/n-Bu₄NOAc, Air | 2-(2-Methyl-6-styrylphenyl)-1H-indole | 41 | acs.org |
| 2-(4-Methoxyphenyl)-1H-indole | Ethyl acrylate | [CpRhCl₂]₂/Me₄NOAc, Air | Ethyl 2-(9-methoxy-6H-isoindolo[2,1-a]indol-6-yl)acetate | 81 | acs.org |
| 2-(4-Chlorophenyl)-1H-indole | Diphenylacetylene | [CpRhCl₂]₂/n-Bu₄NOAc, Air | 9-Chloro-5,6-diphenylindolo[2,1-a]isoquinoline | 68 | acs.org |
Cycloaddition Reactions
Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of this reaction class, typically involving a conjugated diene and a dienophile. youtube.comyoutube.comkhanacademy.org
The indole nucleus can, in principle, participate in cycloaddition reactions, acting as either the diene or the dienophile component, depending on the reaction partner and conditions. The electron-rich nature of the indole ring suggests it could react with electron-deficient dienophiles. However, this reactivity is often tempered by the aromaticity of the indole system, which would be disrupted in the course of a cycloaddition.
Specific examples of cycloaddition reactions involving this compound are not extensively documented in the surveyed literature. However, the general reactivity of indoles in such transformations suggests potential pathways. For instance, the pyrrole ring of the indole could act as a diene in a Diels-Alder reaction with a highly reactive dienophile. The presence of the electron-withdrawing trifluoromethyl group at the 7-position might influence the electron density of the indole's benzene ring, potentially affecting its participation in cycloaddition reactions.
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound can target either the indole nucleus or the substituents.
Oxidation:
The indole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The previously mentioned rhodium-catalyzed oxidative annulation is a prime example of an oxidative transformation of 2-phenylindoles. acs.org In this reaction, the indole derivative is oxidized in a process that involves C-H activation and the formation of new rings, using air as the oxidant. acs.orgnih.govnih.gov
Reduction:
The reduction of the indole moiety in this compound would lead to the corresponding indoline (B122111) derivative. The catalytic hydrogenation of indoles to indolines is a well-established transformation, though it can be challenging due to the stability of the aromatic indole ring and potential catalyst poisoning by the resulting indoline. nih.gov Various catalytic systems have been developed for this purpose, including platinum-based catalysts like Pt/C, often in the presence of an acid such as p-toluenesulfonic acid in water. nih.gov Homogeneous catalysts based on rhodium, ruthenium, and iridium have also been employed for the hydrogenation of N-protected indoles. nih.gov
The trifluoromethyl group is generally stable to many reducing agents. However, under specific and often harsh conditions, it can be reduced. The N-CF₃ group on an indole ring has been shown to be stable under mild reducing conditions that reduce other functional groups. nih.gov The catalytic hydrogenation of the indole ring in this compound to the corresponding indoline would likely be the more facile reduction pathway under standard catalytic hydrogenation conditions. nih.govacs.org
| Indole Substrate | Reducing Agent/Catalyst | Product | Key Feature | Reference |
|---|---|---|---|---|
| Substituted Indoles | Pt/C, p-toluenesulfonic acid, H₂ | Substituted Indolines | Heterogeneous catalytic hydrogenation in water. | nih.gov |
| N-protected Indoles | Homogeneous Rh, Ru, or Ir complexes, H₂ | N-protected Indolines | Homogeneous catalytic hydrogenation. | nih.gov |
| 3-Alkyl-protected Indoles | Ru-NHC complex, H₂ | Octahydroindoles | Complete hydrogenation of the indole ring system. | acs.org |
Future Directions in Academic Research on Substituted Trifluoromethylated Indoles
Development of Novel and Sustainable Synthetic Methodologies
The demand for environmentally benign chemical processes has spurred research into novel and sustainable methods for synthesizing trifluoromethylated indoles. nih.govresearchgate.net Traditional synthesis routes, such as the Fischer indole (B1671886) synthesis which combines a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, often require harsh conditions and generate significant waste. researchgate.netwikipedia.org Consequently, the field is moving towards greener alternatives that offer improved efficiency, safety, and atom economy.
Key areas of development include:
One-Pot and Tandem Reactions: Strategies that combine multiple synthetic steps into a single operation are highly sought after. Domino trifluoromethylation/cyclization of 2-alkynylanilines represents an efficient method to construct the 2-(trifluoromethyl)indole core in one pot, ensuring the precise placement of the CF3 group. nih.gov Similarly, base-promoted tandem reactions can yield complex fused indole heterocycles from simple starting materials like 2-alkynylaniline. acs.org
Use of Greener Solvents: Research is focused on replacing toxic and volatile organic solvents with more sustainable alternatives like water or bio-based solvents. nih.govresearchgate.net The effect of solvent polarity has been shown to be a crucial factor in determining the regioselectivity of reactions involving indole and trifluoroacetaldehyde (B10831) hemiacetals, allowing for controlled synthesis of N1 or C3 substituted products. researchgate.net
Catalyst-Free Approaches: Some innovative methods circumvent the need for metal catalysts altogether. Visible-light-induced radical cascade cyclizations can furnish trifluoromethylated heterocycles without any photocatalyst or transition-metal catalyst, relying on the photo-homolysis of reagents like Umemoto's reagent to initiate the reaction. nih.gov
Recent research has highlighted various sustainable approaches, as detailed in the table below.
Table 1: Comparison of Selected Sustainable Synthetic Approaches for Trifluoromethylated Indoles
| Method Type | Key Reagents/Conditions | Advantages |
|---|---|---|
| Domino Trifluoromethylation/Cyclization | 2-Alkynylanilines, CuCF₃ Reagent | High regioselectivity, one-pot synthesis. nih.gov |
| Catalyst-Free Photochemical Cyclization | Umemoto's reagent, visible light | Avoids metal catalysts, mild conditions. nih.gov |
| Green Solvent-Mediated Synthesis | Selectfluor, acetonitrile/water | Direct route to 3-fluorooxindoles from indoles. organic-chemistry.org |
Exploration of New Catalytic Systems (e.g., Photo- and Electrochemical)
The direct trifluoromethylation of indole C-H bonds is a highly desirable transformation, and modern catalytic systems are making it increasingly feasible. Photo- and electrochemical methods are at the forefront of this research, as they often operate under mild conditions and can generate the required trifluoromethyl radical from stable, easy-to-handle precursors. researchgate.net
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for indole trifluoromethylation. researchgate.net These reactions typically use a photocatalyst that, upon light absorption, can oxidize a CF3 source to generate a trifluoromethyl radical. For instance, a method using 2-tert-butylanthraquinone (B8409) as an organic photocatalyst facilitates the trifluoromethylation of indoles with sodium trifluoromethylsulfinate (Langlois' reagent). vu.nlvu.nl Other studies have demonstrated that the direct C-2 trifluoromethylation of indoles can even be achieved under UV light irradiation with Langlois' reagent in the absence of an external photocatalyst. thieme-connect.com
Electrochemistry: Electrochemical synthesis offers a green and efficient alternative by using electricity to drive redox reactions. rsc.org Anodic oxidation can be employed to generate CF3 radicals from sources like the Langlois reagent, which then add to indoles to initiate a cascade reaction, leading to products such as CF3-containing spirocyclic indolines. rsc.org These methods are advantageous as they avoid the need for stoichiometric chemical oxidants and can often be performed in undivided cells, simplifying the experimental setup. rsc.orgrsc.orgresearchgate.net
Table 2: Examples of Photo- and Electrochemical Trifluoromethylation of Indoles
| Method | Catalyst/Conditions | CF3 Source | Key Finding |
|---|---|---|---|
| Photocatalysis | 2-tert-butylanthraquinone, visible light | Sodium trifluoromethylsulfinate (Langlois' reagent) | Provides a metal-free method for direct trifluoromethylation. vu.nl |
| Photo-induced | UV light (360–365 nm), no external catalyst | Sodium trifluoromethylsulfinate (Langlois' reagent) | Achieves regioselective C-2 trifluoromethylation under ambient conditions. thieme-connect.com |
| Electrochemistry | Anodic oxidation in an undivided cell | Sodium trifluoromethylsulfinate (Langlois' reagent) | Eco-friendly synthesis of CF3-containing spirocyclic indolines. rsc.org |
Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The integration of experimental studies with computational analysis, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating the complex pathways of trifluoromethylation reactions.
Combined experimental and computational studies have been used to rationalize the regioselectivity of indole trifluoromethylation. vu.nl For example, analyses of reaction kinetics and molecular orbitals have successfully predicted and explained the preferential formation of C3-trifluoromethylated products in some systems. vu.nl Such studies can model transition states and reaction intermediates, providing a level of detail that is often inaccessible through experiments alone.
Mechanistic investigations, including control experiments and spectroscopic analysis, have revealed that many photocatalytic trifluoromethylations proceed via a radical chain mechanism. nih.govresearchgate.net In some catalyst-free systems, an electron donor-acceptor complex may form between the indole and the trifluoromethylating reagent, which is a key step in initiating the reaction under photochemical conditions. researchgate.net Computational analysis helps to calculate energy profiles for proposed pathways, corroborating the plausibility of these mechanisms. researchgate.net
Table 3: Selected Mechanistic Insights from Integrated Studies
| Research Focus | Method | Finding |
|---|---|---|
| Regioselectivity of Trifluoromethylation | Experimental and Quantum Chemical Computations | Reaction kinetics and molecular orbital analysis rationalize the formation of the observed product. vu.nl |
| Catalyst-Free Photochemical Reaction | UV-vis spectroscopy, DFT calculations | Proposes a mechanism involving a radical chain process initiated by the homolysis of Umemoto's reagent. nih.gov |
Designing Novel Fluorinated Heterocycles with Targeted Reactivity
The unique properties imparted by the trifluoromethyl group make trifluoromethylated indoles valuable building blocks for designing more complex fluorinated heterocycles with specific, targeted reactivity. researchgate.net The presence of fluorine can dramatically influence a heterocycle's stability, basicity, and conformational preferences, which are critical parameters in fields like medicinal chemistry and materials science. beilstein-journals.orgnih.gov
The electron-withdrawing nature of the CF3 group enhances the reactivity of adjacent functional groups and can be exploited in subsequent synthetic transformations. Research in this area focuses on using trifluoromethylated indoles as synthons for cycloaddition reactions or transition-metal-catalyzed cross-couplings to build novel polycyclic systems. nih.gov For example, fluorinated 1,3-dipoles show high reactivity towards electron-rich partners, enabling the construction of new fluoroalkylated sulfur-containing heterocycles. nih.gov
Future work will likely involve leveraging the established reactivity of compounds like 2-Phenyl-7-(trifluoromethyl)-1H-indole to create libraries of novel fluorinated compounds. The development of new fluorocyclization strategies, using reagents like hypervalent fluoroiodane, provides a pathway to previously inaccessible fluorinated heterocycles such as tetrahydropyridazines and dihydrooxazines. rsc.org This strategic design of new molecular architectures is essential for discovering next-generation pharmaceuticals and advanced materials. acs.orgacs.org
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-phenyl-7-(trifluoromethyl)-1H-indole derivatives?
- Methodology : Synthesis optimization requires evaluating reaction conditions (e.g., temperature, catalysts, and solvents) and substituent effects. For example, trifluoromethyl groups influence reaction pathways due to their electron-withdrawing nature. In analogous indole syntheses, yields vary significantly with substituent positioning: 3-benzyl derivatives achieved 96–97% yields under condition "b" (NH4HCO2/Pd/C in methanol), while naphthalene-substituted analogs yielded only 28% . Key steps include monitoring reaction progress via TLC, optimizing purification (e.g., column chromatography), and characterizing products using and NMR to confirm regiochemistry.
Q. How can NMR spectroscopy validate the structural integrity of this compound?
- Methodology : NMR identifies aromatic proton environments (e.g., deshielded protons near the trifluoromethyl group), while NMR confirms the presence and electronic effects of the CF group. For example, in 3-benzyl-7-methoxy-2-(trifluoromethyl)-1H-indole, the CF signal appears as a singlet at δ -58.5 ppm, and adjacent protons show splitting patterns correlating with substituent positions . Integration ratios and coupling constants further verify substituent orientation.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Use PPE (nitrile gloves, safety goggles, lab coats) and engineering controls (fume hoods). Avoid skin contact; wash hands thoroughly after handling. In case of exposure, rinse eyes with water for 15+ minutes and seek medical attention. Safety data sheets for related indoles recommend storing the compound in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of this compound?
- Methodology : Regioselectivity depends on electronic and steric factors. For example, hydrogenation of 2-(trifluoromethyl)indoles using Pd/C in ethyl acetate selectively reduces exocyclic double bonds while preserving the indole core, yielding 3-arylamino derivatives (80–83% yields) . To target specific positions, employ directing groups (e.g., methoxy) or leverage the CF group’s electron-withdrawing effects to activate/deactivate certain sites. Kinetic studies and DFT calculations can predict reactive sites.
Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and SHELXS (for structure solution) provides precise bond lengths and angles. For example, in a related compound (2-[(1H-imidazol-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]-1H-indole), the dihedral angle between the indole and CF-phenyl ring was 54.95°, confirming steric interactions . High-resolution data (θmax = 30°, Rint < 0.1) and low-temperature (100 K) measurements enhance accuracy.
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for similar indoles?
- Methodology : Analyze variables such as reaction scale, purity of starting materials, and analytical methods. For instance, reports 96% yield for 3-benzyl-7-methoxy-2-(trifluoromethyl)-1H-indole but only 28% for a naphthalene analog, likely due to steric hindrance. Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) and cross-validate NMR data with computational tools (e.g., ChemDraw simulations). Discrepancies in NMR shifts may arise from solvent effects or impurities .
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
- Methodology : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO/LUMO energies) to identify nucleophilic/electrophilic sites. Molecular docking studies can assess interactions with biological targets (e.g., enzymes). For example, the CF group’s electronegativity lowers electron density at the 7-position, making it susceptible to electrophilic substitution. Pair computational results with experimental kinetics (e.g., Hammett plots) to validate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
